2,4-Dimethylpyrimidine
Overview
Description
2,4-Dimethylpyrimidine is an organic compound with the molecular formula C6H8N2 . It is a derivative of pyrimidine, a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
There are several methods to synthesize 2,4-Dimethylpyrimidine. One method involves the design and synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 4 positions . The molecule has a relatively stable and high electrophilic nature .
Chemical Reactions Analysis
2,4-Dimethylpyrimidine can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 151.2±9.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . It also has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 108.4±3.0 cm3 .
Scientific Research Applications
1. Nonlinear Optical Applications
- Summary of Application: 2,4-Dimethylpyrimidine is used in the synthesis of new organic single crystals for nonlinear optical (NLO) applications .
- Methods of Application: The crystals were grown using the slow evaporation solution technique. The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of the compound was solved by SHELXS and SHELXL programs using the direct method .
- Results or Outcomes: The third-order nonlinear optical property of the crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the crystal is more suitable for electronic and optical domain applications .
2. Antimicrobial Activity
- Summary of Application: 2,4-Dimethylpyrimidine derivatives are investigated for their antimicrobial activity .
- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .
3. Synthesis of Organic Single Crystals
- Summary of Application: 2,4-Dimethylpyrimidine is used in the synthesis of new organic single crystals, specifically 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF), for nonlinear optical (NLO) applications .
- Methods of Application: The crystals were grown using the slow evaporation solution technique. The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of AMPTF was solved by SHELXS and SHELXL programs using the direct method .
- Results or Outcomes: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
4. SNAr Reactions
- Summary of Application: 2,4-Dimethylpyrimidine is used in aromatic nucleophilic substitution (SNAr) reactions .
- Methods of Application: The reactions of SNAr on symmetrically substituted 4,6-dichloropyrimidine derivatives were carried out under mild and environmentally friendly conditions .
- Results or Outcomes: The isolated compounds are products of amination, solvolysis, and Claisen–Schmidt condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
5. β-Glucuronidase Inhibitors
- Summary of Application: 2-Aminopyrimidine derivatives, synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines, were evaluated for their β-glucuronidase inhibitory activity .
- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results or Outcomes: Among the synthesized compounds, one demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .
6. Nucleophilic Substitution Reactions
- Summary of Application: 2,4-Dimethylpyrimidine is used in aromatic nucleophilic substitution (SNAr) reactions .
- Methods of Application: The reactions of SNAr on symmetrically substituted 4,6-dichloropyrimidine derivatives were carried out under mild and environmentally friendly conditions .
- Results or Outcomes: The isolated compounds are products of amination, solvolysis, and Claisen–Schmidt condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Safety And Hazards
properties
IUPAC Name |
2,4-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOWOCKUQWYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162385 | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine | |
CAS RN |
14331-54-5 | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMIDINE, 2,4-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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